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molecular formula C10H8Cl2N4 B033534 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine CAS No. 103505-49-3

6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine

Cat. No. B033534
M. Wt: 255.1 g/mol
InChI Key: SBVWMYQOOUEPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129239B2

Procedure details

5-amino-4,6-dichloropyrimidine (5.00 g, 29 mmol) and 4-chloroaniline (4.71 g, 36 mmol) were suspended in 80 ml H2O and 12 ml ethanol. Concentrated HCl (1.2 ml, 14.5 mmol) was added at room temperature followed by warming reaction to 82° C. After stirring for 19 hours the reaction was cooled to room temperature and stirred for 60 hours. The precipitate was collected on a sintered glass funnel and rinsed with water followed by hexanes. After drying under vacuum, I-(1A-1)a was obtained as an off-white solid (7.38 g, 98%): +ESI MS (M+1) 255.3; 1H NMR: (400 MHz, CD3OD): δ 7.87 (s, 1H), 7.66 (d, J=8.7 Hz, 2 H), 7.30 (d, J=8.7 Hz, 2 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1.Cl>O.C(O)C>[Cl:9][C:3]1[N:4]=[CH:5][N:6]=[C:7]([NH:15][C:14]2[CH:16]=[CH:17][C:11]([Cl:10])=[CH:12][CH:13]=2)[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Step Two
Name
Quantity
4.71 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 19 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
CUSTOM
Type
CUSTOM
Details
reaction to 82° C
STIRRING
Type
STIRRING
Details
stirred for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a sintered glass funnel
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NC1=CC=C(C=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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